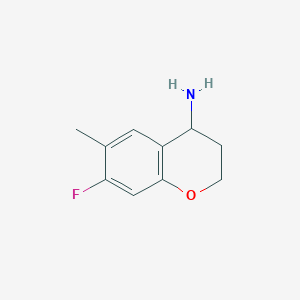

7-Fluoro-6-methylchroman-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12FNO |

|---|---|

Molecular Weight |

181.21 g/mol |

IUPAC Name |

7-fluoro-6-methyl-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C10H12FNO/c1-6-4-7-9(12)2-3-13-10(7)5-8(6)11/h4-5,9H,2-3,12H2,1H3 |

InChI Key |

NILXMEHNSZWRCD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1F)OCCC2N |

Origin of Product |

United States |

Elucidation of Structure Activity Relationships Sar in 7 Fluoro 6 Methylchroman 4 Amine Derivatives

Influence of Fluorine Atom on Pharmacological Interactions and Target Binding Affinity

The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry due to its unique properties, including its small size and high electronegativity. nih.gov These properties can significantly alter a molecule's electronic distribution, pKa, metabolic stability, and binding interactions. In the context of chroman derivatives, the presence and position of a halogen atom like fluorine are critical determinants of biological activity.

The position of a halogen substituent on the chroman ring profoundly influences its effect on biological activity. Studies on various chroman-4-one derivatives have shown that substitution at different positions leads to markedly different outcomes. For instance, in a series of SIRT2 inhibitors based on the 2-pentylchroman-4-one scaffold, a fluorine atom at the 7-position (compound 1j) resulted in only weak inhibitory activity (18% inhibition). acs.org This suggests that for this particular target, substitution at the 7-position is not favorable for potent inhibition. acs.org

In contrast, substitutions at other positions, such as 6 and 8, with larger, electron-withdrawing halogens like chlorine and bromine, were found to be crucial for high potency. acs.orgnih.gov For example, 8-bromo-6-chloro-2-pentylchroman-4-one was identified as a potent SIRT2 inhibitor. acs.org This highlights that the biological effect of a halogen is not simply due to its presence but is highly dependent on its placement within the molecular framework. The electron-withdrawing nature of the halogen can impact the electronic properties of the entire ring system, influencing how the molecule interacts with its target. mdpi.com The value of the positive potential of the σ-hole, which is important for halogen bonding, is enhanced by the electron-withdrawing ability of the fragment to which the halogen is attached. mdpi.com

Research into other heterocyclic systems reinforces the importance of halogen position. In 7-chloroquinolin-4-amine (B103981) derivatives, the specific placement of the chlorine atom is fundamental to their antiplasmodial activity. nih.gov Similarly, for classical cannabinoids, fluorine substitution at the C-1 position was found to have a detrimental effect on CB1 receptor binding. nih.gov These examples underscore the principle that the positional isomerism of halogen substituents is a key factor in SAR, with the 7-fluoro substitution in the parent compound likely modulating its target affinity and pharmacological profile in a specific, position-dependent manner.

Contribution of Methyl Group (6-position) to Molecular Recognition and Activity

The methyl group at the 6-position of the chroman ring also plays a significant role in defining the molecule's interaction with its biological targets. Substituents on the aromatic portion of the chroman ring can influence activity through electronic and steric effects.

In studies of chroman-4-one derivatives as SIRT2 inhibitors, substitution on the aromatic ring was found to be essential for activity, as the unsubstituted 2-pentylchroman-4-one was inactive. acs.org The introduction of a methyl group at the 6-position (along with another methyl at the 8-position in compound 1d) led to a clear increase in activity compared to a difluorinated analogue (1e). acs.org This suggests that for this target, the steric bulk and/or electron-donating nature of the methyl group at this position is more favorable than that of a fluorine atom. However, the same study noted that the 6,8-dimethyl derivative was slightly less active than the 6,8-dichloro and 6,8-dibromo analogues, indicating that larger, more electron-withdrawing substituents at these positions can further enhance activity. acs.org

Further investigation revealed that the substituent at the 6-position is more critical for activity than a substituent at the 8-position. acs.org This emphasizes the specific role of the 6-position in molecular recognition. Alkyl groups are generally considered to be weak ring-activating groups in electrophilic aromatic substitution, donating electron density and potentially stabilizing interactions with the receptor. lumenlearning.com The precise contribution of the 6-methyl group in 7-Fluoro-6-methylchroman-4-amine will depend on the specific topology and electronic environment of the binding site on its target protein.

Role of the 4-Amine Moiety in Ligand-Receptor Interactions

The 4-amine moiety is a crucial functional group for the biological activity of many chroman-4-amine (B2768764) derivatives. As a basic group, it is often protonated at physiological pH, allowing it to form a key salt bridge or hydrogen bond interaction with an acidic amino acid residue, such as aspartic acid (Asp), in the binding site of a receptor. nih.gov This type of electrostatic interaction is a common and powerful anchoring point for ligands in many aminergic G protein-coupled receptors (GPCRs). nih.gov

The importance of the amine group is evident across various classes of biologically active compounds. For instance, in 4H-benzo[h]chromene derivatives, the presence of an amino group at the C-2 position is considered essential for their cytotoxic activities. researchgate.net Studies on resorc acs.orgarene derivatives have also explored the reactivity and transfer of amine groups, highlighting their importance in forming new chemical entities. nih.govrsc.org The nucleophilic character of the amine group and its ability to act as a hydrogen bond donor are fundamental to its role in molecular interactions.

In the context of this compound, the 4-amine group is the primary site for forming critical polar contacts with its biological target. The specific orientation and accessibility of this group, governed by the stereochemistry at the C4 position, will be a determining factor in the strength and specificity of the ligand-receptor interaction.

Stereochemical Configuration and its Determinants in SAR

The chroman-4-amine scaffold contains a stereocenter at the C4 position, meaning it can exist as two non-superimposable mirror images (enantiomers), designated as (R) and (S). The three-dimensional arrangement of the substituents around this chiral center is often a critical determinant of biological activity, as biological targets like receptors and enzymes are themselves chiral.

It is common for one enantiomer of a drug to be significantly more potent than the other because it has the correct spatial orientation to fit optimally into the binding pocket of its target. While specific stereochemical data for this compound is not detailed in the provided search results, the principle is well-established in related structures. For example, in a series of chroman-4-one inhibitors of SIRT2, analysis of the individual enantiomers of a lead compound showed that the (S)-enantiomer was slightly more potent than the (R)-enantiomer, demonstrating that even small differences in inhibitory activity can be attributed to stereochemistry. acs.org

The synthesis of chroman derivatives often results in a racemic mixture (an equal mixture of both enantiomers). researchgate.net The separation and individual testing of these enantiomers are crucial steps in SAR studies to identify the more active stereoisomer, known as the eutomer. The precise stereochemical requirements for this compound would depend on the specific topology of its target's binding site, where the orientation of the 4-amine, 6-methyl, and 7-fluoro groups in three-dimensional space dictates the quality of the fit.

Exploration of Substituent Effects at Other Chroman Ring Positions (e.g., 2, 3, 5, 8)

The pharmacological profile of the chroman scaffold can be further modulated by introducing various substituents at other available positions on the ring, namely at C2, C3, C5, and C8.

Position 2: Substitution at the C2 position can significantly impact activity. In the development of chroman-4-one based SIRT2 inhibitors, altering the length and branching of an alkyl chain at the C2 position had a direct effect on potency. acs.org An n-pentyl group was found to be optimal among several alkyl derivatives, while branching the chain, for instance with an isopropyl group, decreased inhibitory activity. acs.org This suggests that the C2 position likely interacts with a specific, sterically constrained pocket in the target enzyme. Introducing bulky groups, such as a phenyl group, also diminished the inhibitory effect. acs.org

Position 3: The C3 position also offers a site for modification. SAR studies on chromanone analogues have shown that substitutions at C3 with groups like methoxyphenyl or benzylidene can yield potent antioxidant compounds. nih.gov In a different context, the synthesis of ester-containing chroman-4-ones involves the formation of a substituent at the C3 position, creating a diverse library of compounds for biological screening. mdpi.com

Position 5: The C5 position is another key site for substitution. Research on chromone (B188151) derivatives as inhibitors of the breast cancer resistance protein (ABCG2) found that a 4-bromobenzyloxy substituent at position 5 was important for activity. nih.gov In studies of 6-chromanol derivatives, which have a hydroxyl group at position 6 instead of a methyl group, substitutions with amino or chloro groups at the 5- and 7-positions were investigated for their effect on radical scavenging activity. rsc.org

Position 8: Similar to the 6-position, the 8-position is important for modulating activity. In the chroman-4-one SIRT2 inhibitors, larger, electron-withdrawing groups at both the 6- and 8-positions were found to be favorable for potent inhibition. nih.gov For example, 6,8-dibromo-2-pentylchroman-4-one was the most potent inhibitor identified in one study, with an IC₅₀ of 1.5 μM. nih.gov However, another study suggested the substituent in the 6-position is more important for activity than the one at the 8-position. acs.org

The table below summarizes the impact of various substitutions on the activity of chroman-4-one derivatives against SIRT2, illustrating the principles discussed.

| Compound | Substituent at C2 | Substituent at C6 | Substituent at C8 | SIRT2 Inhibition (%) at 200 µM | IC₅₀ (µM) |

|---|---|---|---|---|---|

| 1a | n-Pentyl | Cl | Br | 88% | 4.5 |

| 1b | n-Pentyl | H | H | Inactive | - |

| 1d | n-Pentyl | CH₃ | CH₃ | 66% | - |

| 1e | n-Pentyl | F | F | 31% | - |

| 1i | n-Pentyl | H | Cl | 30% | - |

| 1j | n-Pentyl | H (F at C7) | H | 18% | - |

| 1k | n-Propyl | Cl | Br | 76% | 10.6 |

| 1l | n-Heptyl | Cl | Br | 57% | - |

Data adapted from Fridén-Saxin et al., J. Med. Chem. 2012. acs.orgnih.gov

Advanced Computational and Theoretical Investigations of 7 Fluoro 6 Methylchroman 4 Amine

Molecular Docking Simulations for Ligand-Protein Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 7-Fluoro-6-methylchroman-4-amine, docking simulations are instrumental in predicting its binding affinity and mode of interaction with various protein targets. These simulations can identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-protein complex.

The process involves preparing the three-dimensional structure of this compound and the target protein, followed by the use of a docking algorithm to explore the conformational space of the ligand within the protein's binding site. The results are then scored to identify the most likely binding poses. For chromone (B188151) and its derivatives, docking studies have been successfully employed to understand their interactions with enzymes like cyclooxygenases (COX) and cyclin-dependent kinases (CDK). nih.gov For instance, studies on related chromone congeners have shown that their binding affinity within the active pocket of enzymes is often driven by hydrophobic and hydrogen-bonding interactions. nih.gov Such insights are crucial for the rational design of more potent and selective inhibitors.

Table 1: Potential Protein Targets for Molecular Docking Studies of this compound

| Protein Target Family | Specific Example(s) | Rationale for Investigation |

| Kinases | Cyclin-Dependent Kinases (CDKs) | Implicated in cell cycle regulation and cancer. |

| Oxidoreductases | Cyclooxygenases (COX-1, COX-2) | Targets for anti-inflammatory agents. |

| Transferases | Acetylcholinesterase (AChE) | Relevant for neurodegenerative diseases. |

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and stability of the ligand-protein complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their positions and velocities.

For this compound, MD simulations can be used to:

Assess the stability of the binding pose predicted by molecular docking.

Investigate the flexibility of the ligand and the protein's binding site.

Calculate the binding free energy, which is a more accurate predictor of binding affinity than docking scores.

Observe the role of water molecules in mediating ligand-protein interactions.

These simulations can reveal subtle conformational rearrangements that are critical for biological activity but are not captured by static docking methods.

Quantum Chemical Calculations (e.g., DFT, QTAIM) for Electronic Structure and Reactivity

Quantum chemical calculations provide a detailed understanding of the electronic properties of a molecule, which govern its reactivity and interactions. Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov

For this compound, DFT calculations can be used to determine:

Optimized molecular geometry: The most stable three-dimensional arrangement of the atoms.

Electronic properties: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's ability to donate or accept electrons.

Electrostatic potential maps: Which visualize the charge distribution and can predict sites for electrophilic and nucleophilic attack.

Spectroscopic properties: Such as NMR and IR spectra, which can aid in experimental characterization. nih.gov

The Quantum Theory of Atoms in Molecules (QTAIM) can further analyze the electron density distribution to characterize the nature of chemical bonds and non-covalent interactions within the molecule and in its complexes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by finding a statistical relationship between a set of calculated molecular descriptors (e.g., physicochemical, electronic, and topological properties) and the experimentally determined activity of a series of compounds.

A QSAR study involving this compound would involve:

Compiling a dataset of structurally related chroman-4-amine (B2768764) derivatives with known biological activities.

Calculating a wide range of molecular descriptors for each compound.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model.

Validating the model to ensure its predictive power.

Once a robust QSAR model is developed, it can be used to predict the biological activity of new, untested compounds like this compound, thereby prioritizing synthetic efforts.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that is responsible for a molecule's biological activity. nih.gov A pharmacophore model can be generated based on the structure of a known active ligand or from the ligand-binding site of a protein.

This model can then be used as a 3D query to search large chemical databases (virtual screening) to identify other molecules that fit the pharmacophore and are therefore likely to have similar biological activity. nih.gov For this compound, a pharmacophore model could be developed based on its predicted binding mode from docking studies. This would facilitate the discovery of novel compounds with different chemical scaffolds but similar biological functions.

Preclinical Pharmacological Applications and Mechanistic Studies of Chroman 4 Amine Derivatives in Vitro Focus

Enzyme Inhibition Profiles of Chroman-4-amines and Analogs

The chroman scaffold has proven to be a valuable template for the design of potent and selective enzyme inhibitors.

Sirtuins (SIRTs) are a class of NAD+-dependent deacetylases that play crucial roles in cellular processes like aging and cell cycle regulation. nih.gov SIRT2, in particular, has emerged as a therapeutic target for age-related neurodegenerative diseases and cancer. nih.govnih.gov Inhibition of SIRT2 can lead to the hyperacetylation of substrates like α-tubulin, which can inhibit tumor growth and has shown potential in reducing neuronal cell death. nih.govnih.gov

A series of substituted chroman-4-one derivatives have been synthesized and identified as potent and selective inhibitors of SIRT2. nih.govcancer.gov Structure-activity relationship (SAR) studies have shown that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one ring are critical for inhibitory activity. nih.gov Specifically, an alkyl chain of three to five carbons at the 2-position, along with larger, electron-withdrawing groups at the 6- and 8-positions, were found to be crucial for high potency. nih.govacs.org Many of these potent inhibitors demonstrate high selectivity for SIRT2 over other isoforms like SIRT1 and SIRT3. nih.govacs.org Further studies introduced various heterofunctional groups to the chroman-4-one and chromone-based structures to enhance pharmacokinetic properties while maintaining potent and selective SIRT2 inhibition. acs.orgcore.ac.uk

SIRT2 Inhibition by Chroman-4-one Derivatives

| Compound | Modifications | SIRT2 IC50 (μM) | Reference |

|---|---|---|---|

| 6,8-dibromo-2-pentylchroman-4-one | 6,8-dibromo, 2-pentyl | 1.5 | nih.govcancer.gov |

| 2-n-propyl-chroman-4-one derivative | 2-n-propyl | 10.6 | nih.govacs.org |

| n-pentyl-substituted chromone (B188151) | 2-n-pentyl | 5.5 | nih.govacs.org |

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidation of monoamines and are critical in the metabolism of neurotransmitters like serotonin (B10506) and dopamine. criver.com They exist in two isoforms, MAO-A and MAO-B, which are important targets for the treatment of depression and neurodegenerative disorders such as Parkinson's disease. criver.comnih.gov

Certain chromone derivatives have been identified as potent and selective inhibitors of MAO-B. nih.gov Studies on 6-benzyloxy substituted chromones revealed that introducing acidic or aldehydic functional groups at the C3 position can result in highly potent, reversible MAO-B inhibitors. nih.gov Similarly, coumarin (B35378) (2H-chromen-2-one) derivatives have been investigated as multi-target inhibitors, targeting both cholinesterases and MAO-B for potential Alzheimer's disease therapy. nih.gov These studies have highlighted compounds with nanomolar inhibitory potency against MAO-B. nih.gov

MAO Inhibition by Chromone and Coumarin Derivatives

| Compound Class | Derivative | Target | IC50 | Reference |

|---|---|---|---|---|

| Chromone | 6-[(3-bromobenzyl)oxy]chromone with C3-acidic group | MAO-B | 2.8 nM | nih.gov |

| Chromone | 6-[(3-bromobenzyl)oxy]chromone with C3-aldehydic group | MAO-B | 3.7 nM | nih.gov |

| Coumarin | Derivative 24 | MAO-A | 77 nM | nih.gov |

| Coumarin | Derivative 24 | MAO-B | 61 nM | nih.gov |

| Coumarin | Derivative 25 | MAO-B | 1.1 nM | nih.gov |

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the cholinergic system, responsible for hydrolyzing the neurotransmitter acetylcholine. nih.gov Their inhibition is a primary strategy for managing Alzheimer's disease. nih.govnih.gov

Various amino-chromenone derivatives have been synthesized and evaluated for their ability to inhibit AChE and BuChE. nih.gov Research has shown that the chromenone ring can interact with the peripheral anionic site (PAS) of AChE. nih.gov SAR studies indicated that substitutions on the chromenone backbone significantly influence potency and selectivity, with some derivatives showing promising inhibitory activity, particularly against BuChE. nih.gov For instance, certain 4H-chromenone derivatives demonstrated potent and selective inhibition of BuChE, with IC50 values in the sub-micromolar range. nih.gov Kinetic studies revealed a competitive type of inhibition for the most active compounds. nih.gov

Cholinesterase Inhibition by Amino-Chromenone Derivatives

| Compound | Target | IC50 (μM) | Ki (μM) | Inhibition Type | Reference |

|---|---|---|---|---|---|

| Derivative 4k | BuChE | 0.65 ± 0.13 | 0.55 | Competitive | nih.gov |

| Derivative 4c | BuChE | 0.89 ± 0.24 | N/A | N/A | nih.gov |

| Derivative 4d | BuChE | 1.19 ± 0.31 | N/A | N/A | nih.gov |

Pteridine reductase 1 (PTR1) is an enzyme found in trypanosomatid parasites, such as Leishmania and Trypanosoma, which are responsible for diseases like leishmaniasis and African sleeping sickness. nih.govacs.org PTR1 provides a metabolic bypass for dihydrofolate reductase (DHFR), contributing to antifolate drug resistance, making it an attractive target for antiparasitic drug development. acs.orgscite.ai

Flavonoids and their analogs, including chroman-4-ones, have been identified as inhibitors of PTR1. nih.govscite.ai Several chroman-4-one derivatives have been synthesized and evaluated for their inhibitory activity against PTR1 from Trypanosoma brucei (TbPTR1) and Leishmania major (LmPTR1). nih.govnih.gov Some of these compounds have shown activity against both the enzymes and the parasites themselves, with favorable selectivity and low toxicity. nih.gov Crystallographic and computational studies have helped to elucidate the binding modes of these inhibitors within the active site of PTR1, providing a basis for further structure-based drug design. nih.govnih.gov

PTR1 Inhibition by Chroman-4-one Derivatives

| Compound | Target Enzyme | Activity | Reference |

|---|---|---|---|

| Chroman-4-one analogue 1 | TbPTR1 and LmPTR1 | Showed activity against both enzymes and parasites with a selectivity index >7. | nih.gov |

| Chroman-4-one derivative (compound 1) | TbPTR1 | Greater binding affinity (ΔGbind = -49.05 Kcal/mol) | nih.gov |

| Chroman-4-one derivative (compound 1) | LmPTR1 | Lower binding affinity (ΔGbind = -29.22 Kcal/mol) | nih.gov |

Antimicrobial Activity Evaluations in vitro

The chroman and chromene skeletons are present in many natural products with biological activity and have served as a foundation for the development of new antimicrobial agents. researchgate.netijpsjournal.com

Derivatives of the chroman and chromene families have demonstrated a broad spectrum of antibacterial activity. ijpsjournal.comnih.gov Various 2-amino-4H-chromenes, for example, have been synthesized and tested against multiple bacterial strains. nih.govnih.gov These compounds can act through mechanisms like inhibiting essential bacterial enzymes such as DNA gyrase. ijpsjournal.commdpi.com

Studies have shown that specific substitutions on the chromene ring are key to their antibacterial potency. For instance, certain azo dye-based chromene derivatives were found to be particularly effective against Escherichia coli (Gram-negative) and Streptococcus pneumoniae (Gram-positive). nih.govmdpi.com Similarly, N-(chroman-4-ylidene)aryloxyacetohydrazones have shown interesting activity, particularly against Mycobacterium tuberculosis. nih.gov The evaluation is often reported as the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

Antibacterial Activity of Chromene Derivatives

| Compound Class/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Azo chromene derivative 4b | Escherichia coli | 3.9 | mdpi.com |

| Azo chromene derivative 4h | Escherichia coli | 3.9 | mdpi.com |

| Azo chromene derivative 4b | Streptococcus pneumoniae | 0.49 | nih.gov |

| Azo chromene derivative 4d | Streptococcus pneumoniae | 0.24 | nih.gov |

| Coumarin derivative 1a | Staphylococcus aureus | Significant activity | |

| Coumarin derivative 1a | E. coli | Significant activity |

Antifungal Properties

There is no available research data on the in vitro antifungal properties of 7-Fluoro-6-methylchroman-4-amine.

Antiviral Activity (e.g., against Influenza A virus)

No studies have been published detailing the in vitro antiviral activity of this compound, including any potential efficacy against the Influenza A virus.

Antiparasitic Activity (e.g., Leishmania infantum, Trypanosoma brucei)

Information regarding the in vitro antiparasitic activity of this compound against parasites such as Leishmania infantum or Trypanosoma brucei is not present in the current scientific literature.

Anticancer Activity in Cell Lines (excluding human trials)

In vitro Cytotoxicity and Antiproliferative Effects in various Cancer Cell Models (e.g., MCF-7, T47D, K562, HL-60, MOLT-4, MDA-MB-231)

There are no published findings on the in vitro cytotoxicity or antiproliferative effects of this compound in any cancer cell lines.

Investigation of Molecular Targets and Pathways in Cancer Cells

As no anticancer activity has been reported, there have been no subsequent investigations into the potential molecular targets or pathways of this compound in cancer cells.

Antioxidant and Anti-inflammatory Potentials in vitro

In vitro studies focusing on the antioxidant and anti-inflammatory properties of This compound are not available in the current scientific literature. While the chroman scaffold is a component of many natural and synthetic compounds with documented antioxidant and anti-inflammatory effects, specific data for this fluorinated and methylated derivative has not been reported. For instance, studies on various methyl derivatives of flavanone (B1672756) have demonstrated modulation of pro-inflammatory cytokines and inhibition of nitric oxide production in macrophage cell lines, but these studies did not include This compound . bldpharm.commdpi.com

Antitubercular Activity against Mycobacterium tuberculosis in vitro

Direct in vitro studies on the antitubercular activity of This compound against Mycobacterium tuberculosis have not been specifically reported. However, research into related classes of compounds, such as chroman-Schiff base derivatives and other fluorinated chromans, has indicated that the chroman scaffold, particularly with halogen substitutions, is a promising foundation for the development of novel antitubercular agents.

For example, a study on chroman-Schiff base derivatives identified several compounds with notable activity against Mycobacterium tuberculosis H37Rv. In another study, fluorinated chroman-2-carboxylic acid derivatives were synthesized and evaluated for their antitubercular potential. One derivative, compound 5d from that study, showed significant activity against the H37Rv strain. These findings suggest that the inclusion of a fluorine atom in the chroman structure can be favorable for antitubercular activity.

Below is a table summarizing the in vitro antitubercular activity of a representative fluorinated chroman derivative from the literature, to provide context for the potential of this class of compounds. It is important to note that this data is not for This compound .

| Compound | Target Strain | MIC (µg/mL) | IC50 (µM) |

| Compound 5d (a fluorinated chroman-2-carboxamide (B2491479) derivative) | M. tuberculosis H37Rv | Not explicitly stated in µg/mL, but MIC was 70 µM | 53 |

Data from a study on fluorinated chroman-2-carboxylic acid derivatives.

Future Prospects and Advanced Methodological Developments in Chroman 4 Amine Research

Development of Green Chemistry Approaches for Sustainable Synthesis of 7-Fluoro-6-methylchroman-4-amine

The synthesis of complex molecules like this compound traditionally involves multi-step processes that may utilize hazardous reagents and organic solvents, generating significant chemical waste. The principles of green chemistry aim to mitigate this environmental impact by designing more sustainable synthetic routes. researchgate.net Future research is increasingly focused on adopting these principles for the synthesis of chroman-4-amine (B2768764) derivatives.

Key green chemistry strategies applicable to chroman-4-amine synthesis include:

Use of Eco-Friendly Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives such as water, ethanol, or water-ethanol mixtures can dramatically reduce the environmental footprint of the synthesis. nih.gov For instance, one-pot multicomponent reactions for the synthesis of related 2-amino-4H-chromene derivatives have been successfully carried out in a water–EtOH solvent mixture. nih.gov

Development of Recyclable Catalysts: Heterogeneous catalysts, particularly those based on magnetic nanoparticles, offer a significant advantage as they can be easily recovered from the reaction mixture using an external magnet and reused multiple times. nih.gov This minimizes catalyst waste and cost. Research into chitosan-functionalized magnetic nanoparticles has shown promise in the synthesis of 2-amino-4H-chromenes, a method that could be adapted for chroman scaffolds. nih.gov

Energy-Efficient Methodologies: Microwave irradiation and ultrasound assistance are two techniques that can accelerate reaction rates, often leading to higher yields in shorter timeframes compared to conventional heating. researchgate.netcolab.ws These methods transfer energy more efficiently, contributing to a more sustainable process. researchgate.net

Catalyst-Free and Organocatalytic Approaches: Designing synthetic pathways that operate under catalyst-free conditions or utilize small, metal-free organocatalysts represents a significant advance. Pyridine-2-carboxylic acid (P2CA) has been identified as an efficient, recyclable organocatalyst for chromene synthesis, highlighting a potential avenue for chroman-amine production. nih.gov

The table below compares various green catalytic systems that have been employed for the synthesis of chromene derivatives, illustrating the potential for their application in the sustainable synthesis of this compound.

| Catalyst System | Solvent | Energy Source | Key Advantages |

| Pyridine-2-carboxylic acid (P2CA) | Water-Ethanol | Reflux | Recyclable, cost-effective, adheres to green metrics. nih.gov |

| Fe3O4-chitosan nanoparticles | Water | Ultrasound | Reusable magnetic catalyst, short reaction times, high yields. nih.gov |

| Pomegranate Peel Ash Water Extract (WEPPA) | Solvent-free | Microwave | Agro-waste derived, economical, dual role as catalyst and media. colab.ws |

| Indium(III) triflate (In(OTf)3) | Not specified | Microwave | Provides excellent yields for certain chromene derivatives. researchgate.net |

By integrating these approaches, the future synthesis of this compound can become more economically viable and environmentally responsible.

Integration of Artificial Intelligence and Machine Learning in Drug Design for Chroman-4-amines

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery and development by accelerating processes that were once time-consuming and costly. researchgate.netnih.gov For the chroman-4-amine class of compounds, AI and ML can be integrated across the entire drug design pipeline, from initial hit identification to lead optimization.

The application of AI/ML in this context involves several key areas:

De Novo Design: Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design novel chroman-4-amine molecules from scratch. nih.govactascientific.com By learning from existing chemical databases, these models can generate structures with desired properties, such as high predicted binding affinity for a specific biological target or favorable ADME (absorption, distribution, metabolism, and excretion) profiles.

Predictive Modeling (QSPR/QSAR): Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are foundational to modern medicinal chemistry. ML algorithms like random forests, support vector machines (SVMs), and deep neural networks (DNNs) can be trained on datasets of known chroman-4-amine analogs to build highly accurate predictive models. nih.gov These models can then rapidly screen virtual libraries to predict biological activity, solubility, toxicity, and other crucial parameters. mdpi.com

Virtual Screening and Docking: AI can enhance traditional virtual screening methods. ML models can be used to score and rank docking poses, improving the accuracy of binding affinity predictions. mdpi.com This allows for the efficient screening of vast virtual libraries of chroman-4-amine derivatives against a protein target, prioritizing the most promising candidates for synthesis and biological testing.

ADME/Toxicity Prediction: A major cause of failure in drug development is unfavorable pharmacokinetic or toxicity profiles. AI/ML models trained on large ADME/T datasets can predict these properties for novel chroman-4-amine candidates early in the design phase, reducing late-stage attrition. actascientific.com

The following table outlines the potential applications of AI and ML in the drug design process for chroman-4-amines.

| Drug Design Stage | AI/ML Application | Potential Impact |

| Target Identification | Analysis of genomic and proteomic data to identify novel disease-associated targets. | Increases the probability of success by validating targets early. mdpi.com |

| Hit Identification | High-throughput virtual screening of chroman-4-amine libraries; de novo design of novel scaffolds. | Accelerates the discovery of initial lead compounds. researchgate.net |

| Lead Optimization | QSAR/QSPR models to predict potency and selectivity; generative models for molecule refinement. | Guides chemical synthesis towards compounds with improved properties. nih.gov |

| Preclinical Development | Predictive models for ADME (solubility, permeability) and toxicity profiles. | Reduces the risk of late-stage failures and minimizes animal testing. actascientific.com |

The integration of these computational tools promises to rationalize and expedite the development of new drugs based on the this compound scaffold.

Exploration of Multi-Target Directed Ligands based on the Chroman-4-amine Scaffold

Complex and multifactorial diseases, such as Alzheimer's disease (AD) and cancer, often involve multiple pathological pathways. The traditional "one drug-one target" paradigm has shown limited efficacy against such diseases. nih.gov This has led to the rise of the multi-target directed ligand (MTDL) approach, which aims to design single chemical entities capable of modulating multiple biological targets simultaneously. nih.gov

The chroman-4-amine scaffold is an excellent starting point for the development of MTDLs due to its structural versatility. The core can serve as an anchor for positioning pharmacophoric groups in specific spatial orientations to interact with different binding sites or even different proteins. Research on related flavonoid and chromone (B188151) structures has already demonstrated success in creating MTDLs, for instance, by combining cholinesterase inhibition with antioxidant properties or the ability to prevent advanced glycation end product (AGE) formation. nih.gov

For this compound, an MTDL strategy could involve:

Molecular Hybridization: Covalently linking the chroman-4-amine moiety with another known pharmacophore. For example, the amine group could be functionalized with a fragment known to inhibit a second target, such as monoamine oxidase (MAO) or a specific kinase.

Fragment-Based Design: Using the chroman-4-amine as a core scaffold and decorating it with functional groups that confer affinity for multiple targets. The fluorine and methyl groups on the aromatic ring already provide handles for modulating interactions, and further modifications can be explored to achieve a polypharmacological profile.

The table below lists potential target combinations that could be pursued in an MTDL strategy for neurodegenerative diseases, using the chroman-4-amine scaffold as a foundation.

| Primary Target Class | Potential Secondary Target(s) | Therapeutic Rationale |

| Acetylcholinesterase (AChE) | Butyrylcholinesterase (BuChE), Monoamine Oxidase (MAO), Glycogen Synthase Kinase 3β (GSK-3β) | Symptomatic relief and disease modification in Alzheimer's disease. nih.govnih.gov |

| 5-HT Receptors | Dopamine Receptors, Norepinephrine Transporter | Treatment of depression and cognitive deficits. |

| Kinase Inhibitors | Other Kinases, Protein Aggregation Pathways | Combination therapy approach for various cancers. |

| Metal Ion Chelation | Antioxidant activity, Aβ aggregation inhibition | Addressing metal dyshomeostasis and oxidative stress in neurodegeneration. researchgate.net |

The development of MTDLs based on this compound represents a promising frontier for addressing complex diseases that are currently difficult to treat with single-target agents.

Novel Bioisosteric Replacements and Scaffold Hopping Strategies for Enhanced Potency and Selectivity

Bioisosteric replacement and scaffold hopping are powerful medicinal chemistry strategies used to optimize lead compounds. nih.govresearchgate.net Bioisosterism involves substituting a functional group with another group that retains similar physical or chemical properties, leading to comparable biological activity, while potentially improving the molecule's pharmacokinetic profile. researchgate.netu-strasbg.fr Scaffold hopping is a more profound change, involving the replacement of the central core of a molecule with a structurally different scaffold that maintains the original spatial arrangement of key binding groups. nih.govscispace.com

For this compound, these strategies can be applied to fine-tune its properties:

Bioisosteric Replacements: The existing functional groups are prime candidates for modification.

Fluorine Atom: The fluorine atom can be replaced with other halogens (Cl), a cyano group (-CN), or a trifluoromethyl group (-CF3) to modulate electronic properties, lipophilicity, and metabolic stability.

Methyl Group: The methyl group could be swapped for an ethyl group, a cyclopropyl (B3062369) group, or other small alkyls to probe steric limits in the binding pocket. Replacing it with a chlorine atom is another classic bioisosteric switch.

Amine Group: The primary amine could be replaced with a hydroxyl (-OH), methylamino (-NHMe), or small heterocyclic groups to alter hydrogen bonding capacity and basicity.

Scaffold Hopping: The chroman core itself can be replaced by other bicyclic or heterocyclic systems. The goal is to identify novel scaffolds that present the key pharmacophoric elements—the amine, the aromatic substituents—in a similar three-dimensional conformation. Potential replacement scaffolds could include tetrahydroquinoline, indane, or benzofuran (B130515) systems. This approach can lead to compounds with entirely new intellectual property space, improved synthetic accessibility, and better drug-like properties. scispace.com

The following table provides examples of potential bioisosteric replacements for the functional groups of this compound and the rationale for each change.

| Original Group | Potential Bioisostere(s) | Rationale for Replacement |

| 7-Fluoro (-F) | -Cl, -CN, -CF3 | Modulate electronics, lipophilicity, metabolic stability, and target interactions. u-strasbg.fr |

| 6-Methyl (-CH3) | -Cl, -ethyl, -cyclopropyl | Alter steric bulk, lipophilicity, and explore pocket size. researchgate.net |

| 4-Amine (-NH2) | -OH, -NHMe, oxetane | Modify hydrogen bonding potential, basicity (pKa), and polarity. |

| Chroman Core | Tetrahydroquinoline, Indane, Benzofuran | Explore novel chemical space, improve synthetic tractability, alter ADME properties. nih.govscispace.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.